molecular formula C9H10Cl2N2O2Zn B14793448 zinc;5,6-dichloro-2H-pyrazin-2-ide;2,2-dimethylpropanoate

zinc;5,6-dichloro-2H-pyrazin-2-ide;2,2-dimethylpropanoate

Cat. No.: B14793448
M. Wt: 314.5 g/mol
InChI Key: XFCNHBXCYWYNSB-UHFFFAOYSA-M
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Description

The compound zinc;5,6-dichloro-2H-pyrazin-2-ide;2,2-dimethylpropanoate is a coordination complex that features zinc as the central metal ion coordinated to a pyrazine derivative and a dimethylpropanoate ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc;5,6-dichloro-2H-pyrazin-2-ide;2,2-dimethylpropanoate typically involves the reaction of zinc salts with 5,6-dichloro-2H-pyrazine and 2,2-dimethylpropanoic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the coordination complex.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can also occur, especially at the chlorinated positions of the pyrazine ring.

    Substitution: The chlorine atoms on the pyrazine ring can be substituted with other nucleophiles, leading to a variety of substituted pyrazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated pyrazine derivatives, while substitution reactions can produce a wide range of functionalized pyrazines.

Scientific Research Applications

Chemistry

In chemistry, zinc;5,6-dichloro-2H-pyrazin-2-ide;2,2-dimethylpropanoate is used as a precursor for the synthesis of more complex coordination compounds and metal-organic frameworks (MOFs). These materials have applications in gas storage, separation, and catalysis .

Biology

The compound’s potential biological applications include its use as a model compound for studying zinc coordination in biological systems. It can also serve as a starting material for the synthesis of bioactive molecules.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic properties, particularly in the development of new drugs that target specific enzymes or receptors.

Industry

Industrially, the compound can be used in the production of advanced materials, including catalysts and sensors. Its unique coordination chemistry makes it suitable for various applications in materials science .

Mechanism of Action

The mechanism by which zinc;5,6-dichloro-2H-pyrazin-2-ide;2,2-dimethylpropanoate exerts its effects involves the coordination of zinc to the pyrazine and dimethylpropanoate ligands. This coordination can influence the electronic properties of the compound, making it reactive towards various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloropyrazine: A simpler pyrazine derivative with similar reactivity but lacking the zinc coordination.

    Zinc pyrazine complexes: Other zinc complexes with different pyrazine derivatives, which may have varying properties and applications.

Uniqueness

What sets zinc;5,6-dichloro-2H-pyrazin-2-ide;2,2-dimethylpropanoate apart is its specific combination of ligands, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring precise control over reactivity and coordination environment .

Properties

Molecular Formula

C9H10Cl2N2O2Zn

Molecular Weight

314.5 g/mol

IUPAC Name

zinc;5,6-dichloro-2H-pyrazin-2-ide;2,2-dimethylpropanoate

InChI

InChI=1S/C5H10O2.C4HCl2N2.Zn/c1-5(2,3)4(6)7;5-3-4(6)8-2-1-7-3;/h1-3H3,(H,6,7);1H;/q;-1;+2/p-1

InChI Key

XFCNHBXCYWYNSB-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C(=O)[O-].C1=[C-]N=C(C(=N1)Cl)Cl.[Zn+2]

Origin of Product

United States

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